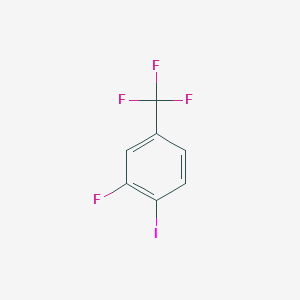

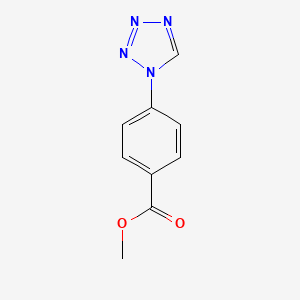

![molecular formula C15H15N5O3 B2964552 2-Methyl-6-[3-oxo-4-(pyridin-3-yl)piperazine-1-carbonyl]-2,3-dihydropyridazin-3-one CAS No. 2097891-10-4](/img/structure/B2964552.png)

2-Methyl-6-[3-oxo-4-(pyridin-3-yl)piperazine-1-carbonyl]-2,3-dihydropyridazin-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a derivative of pyrazinamide, an important first-line drug used in shortening TB therapy . It belongs to the class of organic compounds known as benzanilides, which are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .

Synthesis Analysis

The synthesis of this compound involves the design and creation of a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . The exact synthesis process for this specific compound is not detailed in the available literature.Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, FTIR spectroscopy can provide information about the functional groups present in the molecule . NMR spectroscopy can provide detailed information about the hydrogen and carbon atoms in the molecule .Chemical Reactions Analysis

The chemical reactions involving this compound are primarily related to its anti-tubercular activity. It has been found to exhibit significant activity against Mycobacterium tuberculosis H37Ra .Physical and Chemical Properties Analysis

This compound appears as white crystals . Its melting point is between 161–163 °C . The compound’s spectroscopic data, including its FTIR and NMR spectra, provide further information about its physical and chemical properties .Applications De Recherche Scientifique

Structural and Conformational Studies

A study on derivatives of hexahydropyrido[2,1-c][1,4]oxazin-4(3H)-ones, which are structurally related to the compound of interest, highlighted the importance of NMR spectroscopy in determining configurations and conformations of such compounds. This research provides insights into the molecular structure, essential for developing new pharmaceuticals and understanding their interaction with biological targets (Cahill & Crabb, 1972).

Synthesis and Biological Activity

Research on pyridone analogues of tetrahydroisoquinolines, which shares a structural motif with the compound , demonstrates the synthetic routes to these compounds. These analogues have potential implications in drug discovery, showcasing the chemical versatility and the potential biological activities these structures can possess (Richards & Hofmann, 1978).

Molecular Docking and Drug Design

Investigations into fluoroquinolones, a class of compounds that includes structures related to 2-Methyl-6-[3-oxo-4-(pyridin-3-yl)piperazine-1-carbonyl]-2,3-dihydropyridazin-3-one, demonstrate their synthesis and in vivo activity against Mycobacterium tuberculosis. These studies underline the importance of structural modification in enhancing the efficacy of pharmaceutical compounds, where molecular docking plays a crucial role in predicting the interaction with biological targets (Shindikar & Viswanathan, 2005).

Anticonvulsant Drug Studies

Further, the structural and electronic properties of anticonvulsant drugs, including substituted 3-tertiary-amino-6-aryl-pyridazines and related compounds, have been explored through crystal structures and molecular orbital calculations. This research contributes to a deeper understanding of how modifications in molecular structure can influence pharmacological properties (Georges et al., 1989).

Orientations Futures

The future directions for research on this compound could involve further development of its anti-tubercular activity. The molecular interactions of the derivatised conjugates in docking studies reveal their suitability for further development . Additionally, the synthesis of more derivatives and their evaluation for anti-tubercular activity could be a promising direction for future research .

Propriétés

IUPAC Name |

2-methyl-6-(3-oxo-4-pyridin-3-ylpiperazine-1-carbonyl)pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N5O3/c1-18-13(21)5-4-12(17-18)15(23)19-7-8-20(14(22)10-19)11-3-2-6-16-9-11/h2-6,9H,7-8,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRFHMRVBESVCDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC(=N1)C(=O)N2CCN(C(=O)C2)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

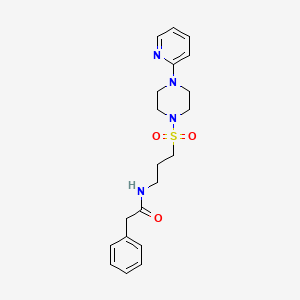

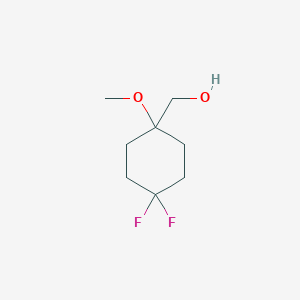

![3'-(4-isopropylphenyl)-1-(4-methylbenzyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B2964473.png)

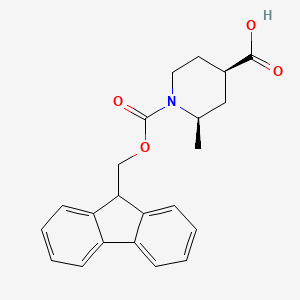

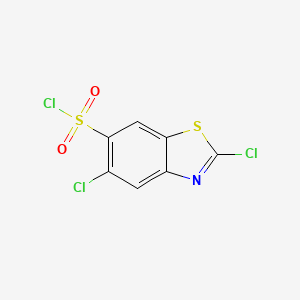

![N-(2-(2-methylthiazol-4-yl)phenyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2964476.png)

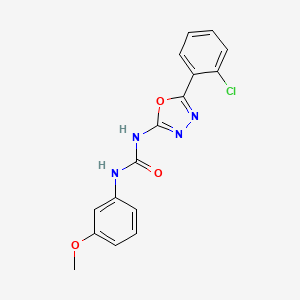

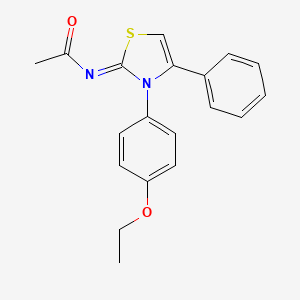

![N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-chlorobenzamide](/img/structure/B2964478.png)

![(3-Bromophenyl)-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2964479.png)

![4-methyl-N-[3-(trifluoromethyl)phenyl]-3,4-dihydroquinoxaline-1(2H)-carboxamide](/img/structure/B2964483.png)

![2-((3-bromobenzyl)thio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2964488.png)